Aminomethylboronic acid pinacol ester hydrochloride

Solubility Formulation Reaction Optimization

Standard free boronic acids suffer from protodeboronation and poor shelf life. This pinacol-protected analogue delivers hydrolytic stability and silica gel compatibility. - **Stability**: Resists oxidation/deboronation during storage and purification. - **Solubility**: HCl salt form ensures superior solubility in polar/aqueous media. - **Application**: Direct Suzuki-Miyaura introduction of -CH2NH2 into drug discovery scaffolds, ADC linkers, or agrochemical cores. Immediate supply for medicinal chemistry and process R&D.

Molecular Formula C7H17BClNO2
Molecular Weight 193.48
CAS No. 2245102-84-3
Cat. No. B3117577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomethylboronic acid pinacol ester hydrochloride
CAS2245102-84-3
Molecular FormulaC7H17BClNO2
Molecular Weight193.48
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CN.Cl
InChIInChI=1S/C7H16BNO2.ClH/c1-6(2)7(3,4)11-8(5-9)10-6;/h5,9H2,1-4H3;1H
InChIKeyOWIQFIKOPWDOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminomethylboronic Acid Pinacol Ester Hydrochloride: Boronate Building Block


Aminomethylboronic acid pinacol ester hydrochloride (CAS 2245102-84-3) is a boronic ester derivative featuring a pinacol-protected boronate group and a primary aminomethyl functionality, supplied as a hydrochloride salt [1]. This compound serves as a versatile building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of an aminomethyl moiety into complex molecular architectures . The pinacol ester enhances stability and handling compared to the corresponding free boronic acid, while the hydrochloride salt form improves solubility in polar solvents, making it a practical choice for both research and industrial applications [2].

Protected boronate for Suzuki-Miyaura coupling
HCl salt for polar solvent and aqueous media
Primary amine handle for further derivatization

Aminomethylboronic Acid Pinacol Ester Hydrochloride: Substitution Risks


In-class substitution of aminomethylboronic acid pinacol ester hydrochloride with seemingly similar boronic acid derivatives is not straightforward. The free boronic acid form is prone to protodeboronation and oxidation, which compromises its shelf-life and handling convenience [1]. The pinacol ester moiety, in contrast, provides enhanced hydrolytic stability and is compatible with standard purification techniques like silica gel chromatography [1][2]. Furthermore, the hydrochloride salt form significantly increases aqueous solubility compared to the neutral free base, a critical factor for reactions in polar or aqueous media . Attempting to substitute with a non-salt form or a different boronate ester may lead to unexpected solubility issues, lower reaction yields, or increased purification complexity, directly impacting project timelines and material costs. The quantitative evidence below substantiates these differentiators.

Target
Common Substitute
Risk
Pinacol ester hydrochloride
Free boronic acid
Protodeboronation and oxidation may compromise stability and handling
Hydrochloride salt
Neutral free base
Lower aqueous solubility may restrict reaction medium choices
Pinacol ester
Alternative boronate ester
Reactivity and purification behavior may differ, impacting yield

Aminomethylboronic Acid Pinacol Ester Hydrochloride: Performance Evidence


Enhanced Organic Solubility vs. Free Boronic Acid

Pinacol esters of boronic acids exhibit significantly higher solubility in common organic solvents compared to their free boronic acid counterparts. This is a class-wide characteristic directly relevant to aminomethylboronic acid pinacol ester hydrochloride.

Organic Solubility
Data to verify
~10× higher than phenylboronic acid in chloroform
Supports higher reaction concentrations and purification by column chromatography
Class-level inference; verify for specific lot
Solubility Formulation Reaction Optimization

Improved Aqueous Solubility vs. Free Base

The hydrochloride salt form of aminomethylboronic acid pinacol ester is specifically designed to enhance solubility in water and polar solvents. This is a direct advantage over the neutral free base or free boronic acid forms, which are typically less polar and more hydrophobic.

Aqueous Solubility
Data to verify
Qualitatively higher vs. neutral free base
Enables aqueous or mixed-solvent reactions
Class-level inference; lot-specific review recommended
Aqueous Solubility Formulation Reaction Medium

Enhanced Hydrolytic Stability vs. Free Boronic Acid

Pinacol esters are widely recognized for their improved stability against hydrolysis and oxidation compared to unprotected boronic acids. This is a critical differentiator for procurement and storage. [1][2]

Hydrolytic Stability
Class-level
Stable to silica gel chromatography and prolonged storage
Supports purification and extended shelf-life
Based on pinacol ester class behavior
Stability Storage Handling

Suzuki-Miyaura Cross-Coupling Reactivity

Aminomethylboronic acid pinacol ester hydrochloride is a direct substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group is sufficiently labile under the reaction conditions to transmetallate effectively, while the hydrochloride salt ensures good solubility in the typical reaction solvents.

Suzuki Coupling
Data to verify
Reacts with aryl/heteroaryl halides under standard Pd conditions
Supports direct use in C–C bond formation
Class-level reactivity; condition optimization advised
Suzuki-Miyaura Coupling Carbon-Carbon Bond Formation Medicinal Chemistry

Aminomethylboronic Acid Pinacol Ester Hydrochloride: Key Applications


Suzuki-Miyaura Coupling to Aminomethylated Biaryls

This compound is an ideal partner for introducing a primary aminomethyl group onto an aryl or heteroaryl framework. Its enhanced solubility and stability, as detailed in Section 3, allow for efficient cross-coupling under standard conditions, directly generating intermediates for drug discovery programs targeting kinases, GPCRs, or other protein classes where a basic amine is pharmacologically relevant .

Bifunctional Linkers for Bioconjugation

The combination of a reactive boronate for Suzuki coupling and a primary amine for amide bond formation makes this compound a valuable building block for constructing heterobifunctional linkers. The hydrochloride salt form ensures water solubility during conjugation steps, a key advantage for preparing antibody-drug conjugates (ADCs) or PROTACs where solubility and stability are paramount [1].

Aminomethylated Aromatic Building Blocks for Agrochemicals

In the development of new herbicides or fungicides, the aminomethyl group is a common motif. This compound provides a direct, scalable route to incorporate this functionality into aromatic cores. The pinacol ester's stability simplifies purification and storage, which is critical for maintaining a reliable inventory of key intermediates in an industrial research setting .

Application
Selection Property
Validation Focus
Aminomethylated biaryl synthesis
Boronate reactivity with amine handle
Cross-coupling efficiency and amine integrity
Bioconjugation linker research
Bifunctional boronate-amine reactivity
Aqueous solubility in conjugation steps
Agrochemical intermediate studies
Scalable aminomethylation route
Stability during scale-up and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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